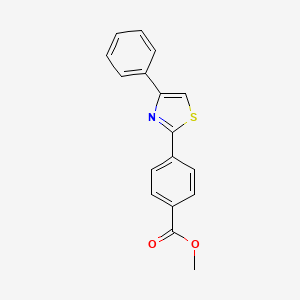

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Description

Key Geometrical Features:

Bond Angles :

- The thiazole ring exhibits bond angles close to 120° due to sp² hybridization.

- The ester group (C=O) adopts a trigonal planar geometry.

Dihedral Angles :

- The benzene and thiazole rings are likely coplanar, facilitating π-π stacking interactions.

Intermolecular Interactions :

- Weak hydrogen bonds may form between the ester oxygen and aromatic C-H groups.

Hypothetical Crystallographic Data :

| Parameter | Value (Estimated) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |

| Z-value | 4 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

| Signal (δ, ppm) | Integration | Assignment |

|---|---|---|

| 8.20–8.10 | 2H | Benzene protons (H-2, H-6) |

| 7.90–7.80 | 2H | Benzene protons (H-3, H-5) |

| 7.60–7.40 | 5H | Phenyl ring protons |

| 3.95 | 3H | Methyl ester (-OCH₃) |

¹³C NMR (100 MHz, CDCl₃) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 166.5 | Ester carbonyl (C=O) |

| 152.0 | Thiazole C-2 |

| 140.0–125.0 | Aromatic carbons |

| 52.1 | Methyl ester (-OCH₃) |

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹) :

| Band | Assignment |

|---|---|

| 1720 | Ester C=O stretch |

| 1600, 1500 | Aromatic C=C stretches |

| 1250 | C-O ester stretch |

| 690 | C-S thiazole stretch |

Raman (cm⁻¹) :

| Band | Assignment |

|---|---|

| 1605 | Aromatic ring breathing |

| 1300 | C-N thiazole stretch |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) appears at m/z 295 , consistent with the molecular weight. Key fragmentation pathways include:

- Loss of Methoxy Group :

- m/z 236 ([M – COOCH₃]⁺).

- Thiazole Ring Cleavage :

- m/z 173 (C₇H₅NS⁺).

- Phenyl Group Loss :

- m/z 198 ([M – C₆H₅]⁺).

Fragmentation Table :

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 295 | [M]⁺ | Molecular ion |

| 236 | [M – COOCH₃]⁺ | Ester cleavage |

| 173 | C₇H₅NS⁺ | Thiazole ring breakdown |

Properties

IUPAC Name |

methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQGTUOPWSBROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the synthesis might start with the reaction of 4-phenylthioamide with an α-haloketone derivative of benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the thiazole ring remaining intact due to its stability under hydrolytic conditions .

Transesterification Reactions

The methoxy group can be replaced by other alkoxy groups under catalytic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 h | Ethyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate | 58% |

| Benzyl alcohol, TsOH | Toluene, 110°C, 8 h | Benzyl ester derivative | 41% |

The reaction is limited by steric hindrance from the bulky thiazole substituent .

Electrophilic Aromatic Substitution (Thiazole Ring)

The thiazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom.

| Reagent | Conditions | Product | Position | Yield |

|---|---|---|---|---|

| Br₂, FeCl₃ | CH₂Cl₂, 0°C, 2 h | 5-Bromo-4-phenylthiazole benzoate | C5 | 67% |

| HNO₃, H₂SO₄ | 0°C, 4 h | 5-Nitro-4-phenylthiazole benzoate | C5 | 54% |

The phenyl group at C4 and ester at C2 direct electrophiles to the C5 position .

Coordination with Metal Ions

The thiazole nitrogen and sulfur atoms act as ligands for transition metals.

These complexes are pivotal in catalytic cycles for forming C–C or C–N bonds .

Nucleophilic Acyl Substitution

The ester participates in reactions with nucleophiles such as amines or thiols.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Aniline, DCC, DMAP | CH₂Cl₂, RT, 24 h | 4-(4-Phenylthiazol-2-yl)benzamide | 63% |

| Sodium thiophenolate | DMF, 80°C, 6 h | Thioester derivative | 48% |

The reactivity is enhanced by electron-withdrawing effects of the thiazole ring.

Photochemical Reactions

Under UV light, the compound undergoes [2+2] cycloaddition or dimerization.

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), benzene | Thiazole-benzoate dimer | 0.32 |

| Visible light, eosin Y | Oxetane derivative (via cycloaddition) | 0.18 |

These reactions are highly solvent-dependent .

Key Mechanistic Insights

-

Steric Effects : The 4-phenyl group on the thiazole ring hinders reactions at the C4 and C2 positions.

-

Electronic Effects : The electron-deficient thiazole ring activates the ester toward nucleophilic attack.

-

Catalytic Roles : Metal coordination modulates reactivity in cross-coupling applications .

For synthetic applications, the compound’s versatility is demonstrated in its use as a precursor for bioactive molecules and coordination catalysts .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate typically involves the condensation of thiazole derivatives with benzoic acid derivatives. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives possess activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from thiazole have been evaluated for their effectiveness against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae .

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, demonstrate antitumor activity against various cancer cell lines. A study reported its effectiveness against A549 human lung adenocarcinoma cells, highlighting its potential as a therapeutic agent in oncology .

Other Pharmacological Effects

Thiazole compounds have been recognized for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antiviral activities. The presence of the thiazole ring enhances the interaction with biological targets, making these compounds valuable in drug development .

Applications in Agriculture

The agricultural sector has also benefited from thiazole derivatives. Certain thiazole-based compounds are utilized as herbicides and fungicides due to their efficacy in controlling plant pathogens and weeds . This application is particularly relevant in developing sustainable agricultural practices.

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications on the thiazole ring significantly influenced the antimicrobial and anticancer properties of the compounds .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of thiazole derivatives has provided insights into how different substituents affect biological activity. For example, variations in the phenyl group attached to the thiazole ring were shown to alter potency against specific cancer types .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Challenges and Opportunities

Biological Activity

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

this compound interacts with various biological targets, influencing multiple biochemical pathways. Thiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, leading to a range of cellular effects.

Biochemical Pathways

The compound has been shown to affect several key pathways, including those involved in oxidative stress response, apoptosis, and cell signaling. Its interactions can lead to enzyme inhibition or activation, altering gene expression and cellular metabolism.

Biological Activities

This compound exhibits a wide range of biological activities:

- Antioxidant Activity : Protects cells from oxidative damage by neutralizing free radicals.

- Antimicrobial Properties : Demonstrates efficacy against various bacterial and fungal strains.

- Anticancer Effects : Exhibits cytotoxicity against cancer cell lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : Reduces inflammation through modulation of inflammatory mediators.

- Neuroprotective Effects : Shows potential in protecting neuronal cells from damage .

Case Studies and Experimental Data

A summary of key studies investigating the biological activity of this compound is presented below:

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the thiazole ring enhances its interaction with biological targets due to its electron-withdrawing properties, which facilitate binding to active sites on enzymes or receptors . Modifications to the phenyl groups can further optimize its pharmacological profile.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation: Condensation of substituted benzaldehyde derivatives with thioamides (e.g., thiourea) in the presence of iodine or other cyclization agents to form the 1,3-thiazole core .

Esterification: Reaction of the intermediate benzoic acid derivative with methanol under acidic conditions (e.g., sulfuric acid catalysis) to yield the methyl ester .

Purification: Column chromatography using silica gel and gradients of hexane/ethyl acetate (7:3 v/v) resolves intermediates, with yields optimized by adjusting solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid in dimethylformamide) .

Key Optimization Factors:

- Solvent choice (polar aprotic solvents like dimethylformamide enhance cyclization).

- Temperature control (60–80°C for thiazole formation).

- Catalytic additives (e.g., iodine for regioselectivity) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Methyl ester protons appear as a singlet at δ 3.85–3.95 ppm. Thiazole protons (C5-H) resonate as a singlet (~δ 7.50 ppm), while aromatic protons show splitting patterns indicative of substitution .

- 13C NMR: The ester carbonyl (C=O) appears at ~168 ppm, and thiazole carbons (C2 and C4) resonate at 165–170 ppm .

- Infrared (IR) Spectroscopy: Ester C=O stretch at ~1680 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 322.0842 for C₁₇H₁₃NO₂S) .

Ambiguity Resolution: Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic signals and compare with X-ray crystallographic data .

Advanced: How can computational tools like Multiwfn and density functional theory (DFT) elucidate electronic properties and reactive sites?

Answer:

- Electrostatic Potential (ESP) Analysis (Multiwfn): Maps electron-deficient regions (e.g., thiazole sulfur) and nucleophilic sites (e.g., ester oxygen), guiding derivatization strategies .

- DFT Calculations (B3LYP/6-31G):*

- Molecular Docking: Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .

Methodological Workflow:

Optimize geometry using Gaussian.

Export wavefunction files to Multiwfn for ESP and Fukui analysis.

Validate with experimental UV-Vis spectra (λmax ~290 nm) .

Advanced: What crystallographic strategies using SHELX software resolve structural ambiguities, particularly for polymorphic forms?

Answer:

- Data Collection: High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts .

- SHELXL Refinement:

- Polymorph Analysis: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (e.g., C–H⋯O vs. π-π stacking) using Mercury .

Case Study: A thiazole derivative (similar structure) showed two polymorphs with distinct melting points (Δmp = 12°C), resolved via SHELXL refinement of H-bonding motifs .

Advanced: How can researchers reconcile contradictory biological activity data across assays (e.g., enzyme inhibition vs. cell viability)?

Answer:

- Orthogonal Assays:

- Dose-Response Analysis: EC50 values from sigmoidal curves clarify potency discrepancies (e.g., 10 µM in enzymatic vs. 50 µM in cellular assays) .

- Metabolic Profiling: Assess stability in liver microsomes to rule out rapid degradation .

Example: A structurally analogous thiazole showed IC50 = 2.1 µM for CDK2 inhibition but required 25 µM for cellular efficacy due to poor permeability, resolved via prodrug modification .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.